Ceftazidime pentahydrate Ceftazidime pentahydrate Ceftazidime pentahydrate is a hydrate that is the pentahydrate of ceftazidime, a cephalosporin having 7beta-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(2-carboxypropan-2-yl)oxy]imino}acetyl]amino and 3-pyridinium-1-ylmethyl side-groups. It contains a ceftazidime.
Semisynthetic, broad-spectrum antibacterial derived from CEPHALORIDINE and used especially for Pseudomonas and other gram-negative infections in debilitated patients.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436592
InChI: InChI=1S/C22H22N6O7S2.5H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;;;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);5*1H2/b26-13-;;;;;/t14-,18-;;;;;/m1...../s1
SMILES: CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O
Molecular Formula: C22H32N6O12S2
Molecular Weight: 636.7 g/mol

Ceftazidime pentahydrate

CAS No.:

Cat. No.: VC13436592

Molecular Formula: C22H32N6O12S2

Molecular Weight: 636.7 g/mol

* For research use only. Not for human or veterinary use.

Ceftazidime pentahydrate -

Specification

Molecular Formula C22H32N6O12S2
Molecular Weight 636.7 g/mol
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate
Standard InChI InChI=1S/C22H22N6O7S2.5H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;;;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);5*1H2/b26-13-;;;;;/t14-,18-;;;;;/m1...../s1
Standard InChI Key NMVPEQXCMGEDNH-TZVUEUGBSA-N
Isomeric SMILES CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O
SMILES CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O
Canonical SMILES CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Ceftazidime pentahydrate possesses the empirical formula C22H22N6O7S25H2O\text{C}_{22}\text{H}_{22}\text{N}_6\text{O}_7\text{S}_2 \cdot 5\text{H}_2\text{O}, yielding a molecular weight of 636.65 g/mol . The anhydrous core structure features a β-lactam ring fused to a dihydrothiazine ring, with substituents including a pyridinium methyl group at position 3 and an aminothiazolyl oxyimino side chain at position 7 . The pentahydrate form stabilizes the molecule through hydrogen bonding networks involving five water molecules per ceftazidime unit .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry78439-06-2
Melting Point>150°C (decomposition)
Solubility (25°C)50 mg/mL in water
pKa1.8 (carboxylic acid)
Crystal SystemOrthorhombic (P2₁2₁2₁)
Unit Cell Dimensionsa=10.422 Å, b=8.993 Å, c=31.62 Å

The orthorhombic crystal structure reveals a complex hydration network where 16 water molecules form parallel solvent tunnels along the a-axis, while four occupy perpendicular pockets . This arrangement explains the compound's moisture sensitivity, as dehydration below 6.5% relative humidity induces structural collapse to a monohydrate form .

Mechanism of Action and Pharmacokinetics

Antibacterial Activity

As a β-lactam antibiotic, ceftazidime inhibits bacterial cell wall synthesis by covalently binding to penicillin-binding proteins (PBPs). Kinetic studies demonstrate preferential binding to PBP3 in Escherichia coli (K<sub>d</sub> = 0.1 μM) and PBP1a/1b in Pseudomonas aeruginosa . The pyridinium moiety enhances penetration through gram-negative outer membranes, while the aminothiazolyl group confers resistance to common β-lactamases .

Pharmacokinetic Profile

High-performance liquid chromatography (HPLC) analyses quantify serum concentrations with linear detection from 1.9–30 μg/mL (r²=0.998) . Key parameters from intravenous administration studies include:

Table 2: Pharmacokinetic Parameters in Adults

ParameterValue (Mean ± SD)DoseSource
C<sub>max</sub>240 ± 18 μg/mL50 mg/kg IV
t<sub>1/2β</sub>1.8 ± 0.3 hours2 g IV
V<sub>d</sub>0.21 ± 0.04 L/kg1 g IM
Urinary Excretion72.5–74.9% unchanged50 mg/kg IV

The drug follows biphasic elimination, with 72-hour cumulative urinary recovery reaching 85–95% in patients with normal renal function . Cerebrospinal fluid penetration reaches 20–40% of serum levels in inflamed meninges .

Clinical Applications and Dosing

Approved Indications

Ceftazidime pentahydrate is FDA-approved for:

  • Nosocomial pneumonia (including ventilator-associated)

  • Complicated intra-abdominal infections (with metronidazole)

  • Pyelonephritis and complicated UTIs

  • Febrile neutropenia prophylaxis

The European Medicines Agency further authorizes its use in:

  • Hospital-acquired sepsis (mortality reduction 18.4% vs. comparators)

  • Bronchiectasis exacerbations (clinical success rate 89%)

Dosage Optimization

Standard dosing regimens vary by infection severity:

Table 3: Recommended Dosage Guidelines

Infection SeverityAdult DosePediatric DoseDuration
Mild-Moderate1 g q8h IV/IM30 mg/kg q8h IV7–10 days
Severe2 g q8h IV50 mg/kg q8h IV10–14 days
Pseudomonas2 g q8h + β-lactamase inhibitor-14–21 days

Dose adjustments are mandatory for creatinine clearance <50 mL/min, with hemodialysis patients requiring 1 g post-dialysis . Continuous IV infusion (6–12 g/day) achieves time-dependent bactericidal activity superior to intermittent dosing for ICU infections .

Analytical Characterization Methods

HPLC Quantification

The validated HPLC method employs:

  • Column: C18 reverse-phase (150 × 4.6 mm, 5 μm)

  • Mobile Phase: 25 mM KH<sub>2</sub>PO<sub>4</sub> (pH 3.0)/acetonitrile (88:12)

  • Detection: UV at 254 nm

Calibration curves demonstrate linearity (r²=0.9998) across 1.9–30 μg/mL with 90.2% recovery from serum matrices . The limit of quantification (LOQ) is 0.5 μg/mL, sufficient for therapeutic drug monitoring .

Industrial Synthesis and Quality Control

Manufacturing Process

The Chinese patent CN101607966A details a four-step synthesis:

  • Condensation of 7-ACA with 2-(2-aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetic acid

  • Pyridinium quaternization using iodomethane

  • Crystallization from aqueous ethanol (5:1 v/v) at pH 6.8–7.2

  • Lyophilization to achieve 99.5% purity

Pharmaceutical standards require:

  • ≤0.5% related substances (HPLC)

  • Water content: 11.0–13.0% (Karl Fischer)

  • Pyridine residues <20 ppm

Stability and Compatibility

Solid-State Behavior

Thermogravimetric analysis shows sequential water loss:

  • 3 H<sub>2</sub>O lost by 80°C

  • Remaining 2 H<sub>2</sub>O lost at 110°C
    The dehydration activation energy is 14.4 kcal/mol, following a contracting area phase boundary model .

ParameterRequirementRationale
Temperature2–8°C (long-term)Prevents dehydration
Relative Humidity>60%Maintains hydrate form
LightProtect from UVPrevents β-lactam cleavage

Reconstituted solutions remain stable for 24 hours at 25°C in NS or D5W, but degrade rapidly in bicarbonate-containing solutions .

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